
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a bromine atom, and an ethyl group attached to a pyridine ring, with a carboxylate ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate typically involves the bromination of 2-ethylpyridine followed by esterification with phenol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a suitable solvent such as dichloromethane or chloroform. The esterification step may involve the use of a catalyst like sulfuric acid or a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of phenyl 4-amino-2-ethylpyridine-1(2H)-carboxylate, phenyl 4-thio-2-ethylpyridine-1(2H)-carboxylate, etc.
Oxidation: Formation of phenyl 4-bromo-2-formylpyridine-1(2H)-carboxylate or phenyl 4-bromo-2-carboxypyridine-1(2H)-carboxylate.
Reduction: Formation of phenyl 4-bromo-2-ethylpiperidine-1(2H)-carboxylate.
科学研究应用
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:
- Phenyl 4-Chloro-2-ethylpyridine-1(2H)-carboxylate
- Phenyl 4-Fluoro-2-ethylpyridine-1(2H)-carboxylate
- Phenyl 4-Iodo-2-ethylpyridine-1(2H)-carboxylate
These compounds share similar structural features but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence their reactivity, physical properties, and potential applications. This compound is unique due to the specific effects of the bromine atom, which can enhance its reactivity in substitution reactions and its potential biological activity.
属性
分子式 |
C14H14BrNO2 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC 名称 |
phenyl 4-bromo-2-ethyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-2-12-10-11(15)8-9-16(12)14(17)18-13-6-4-3-5-7-13/h3-10,12H,2H2,1H3 |
InChI 键 |
RJPZIEGHRYYXJS-UHFFFAOYSA-N |
规范 SMILES |
CCC1C=C(C=CN1C(=O)OC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


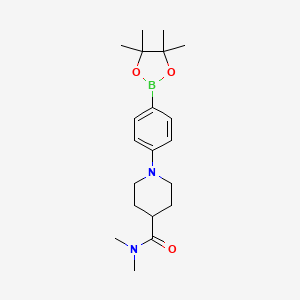

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)

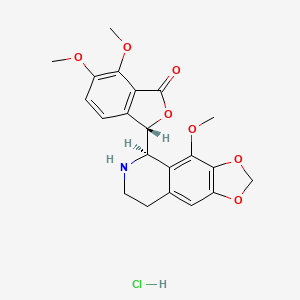
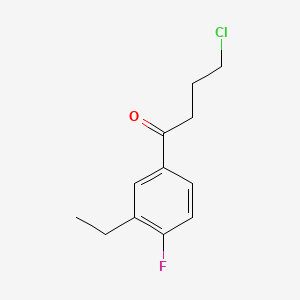
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
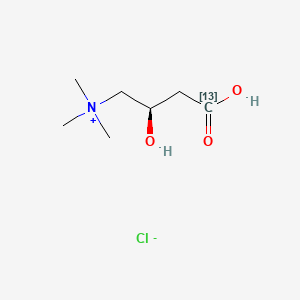
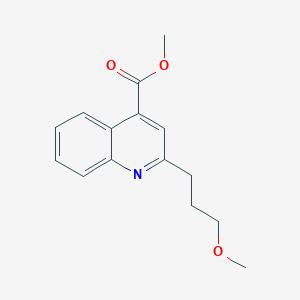
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
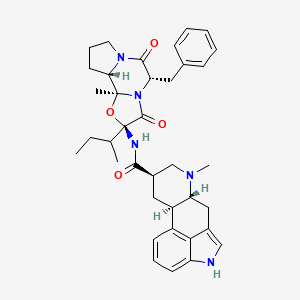
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
